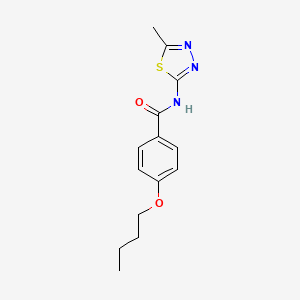

4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable solvents, followed by cyclization with thiourea at reflux temperature in methanol .

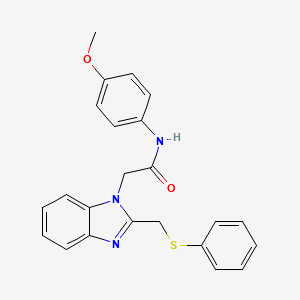

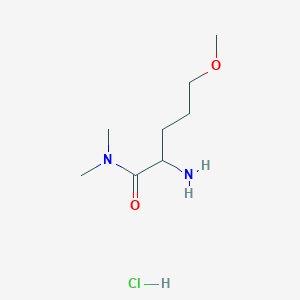

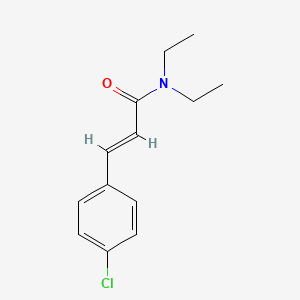

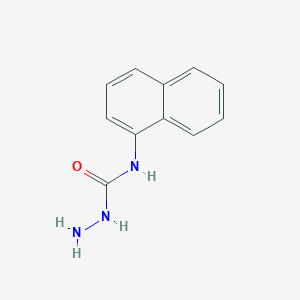

Molecular Structure Analysis

The molecular structure of “this compound” is likely to contain a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring. This ring is known for its aromaticity, which contributes to the compound’s low toxicity and high in vivo stability .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, some derivatives have shown higher cytotoxic activity than doxorubicin against certain cell lines . The structure-activity relationship analysis suggests that compounds with a methoxy group as an electron-donating moiety exhibit higher activity than those with a nitro group as an electron-withdrawing group .

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) demonstrates the microwave-assisted facile synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, highlighting their promising anticancer activity against a panel of human cancer cell lines. The compounds exhibited significant anticancer properties, comparable to the standard drug Adriamycin, with compounds 7k, 7l, 7b, and 7a showing the most promise. The study also explored the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the synthesized compounds, indicating good oral drug-like behavior (Tiwari et al., 2017).

Synthesis and Characterization of Thiadiazolobenzamide Complexes

Adhami et al. (2012) explored the synthesis of a compound involving thiadiazolobenzamide and its nickel and palladium complexes, detailing the reaction process and the structural characterization of the new compounds. This work contributes to the understanding of the chemical properties and potential applications of thiadiazolobenzamide derivatives in coordination chemistry (Adhami et al., 2012).

Fluorescence Effects and Molecular Aggregation Studies

Matwijczuk et al. (2018) investigated the fluorescence effects of benzene-1,3-diol compounds derived from 1,3,4-thiadiazole, revealing insights into the impact of molecular aggregation and amino group position on fluorescence. This research could have implications for the development of fluorescent materials and sensors (Matwijczuk et al., 2018).

Anticancer and Nematocidal Activities of Thiadiazole Derivatives

Research by Liu et al. (2022) on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential for the development of new nematicides. Additionally, some derivatives also showed promise as anticancer agents (Liu et al., 2022).

Future Directions

The future research directions for “4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” and other 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Compounds with a similar 1,3,4-thiadiazole core have been reported to interact with their targets, leading to various biological effects .

Biochemical Pathways

Similar 1,3,4-thiadiazole derivatives have been reported to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-3-4-9-19-12-7-5-11(6-8-12)13(18)15-14-17-16-10(2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVNAZZHFOPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)

![6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2714796.png)

![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)

![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)